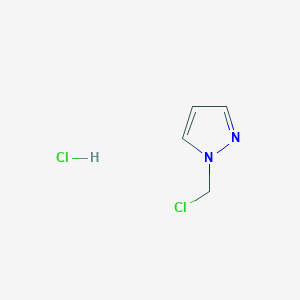

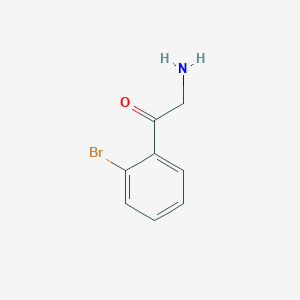

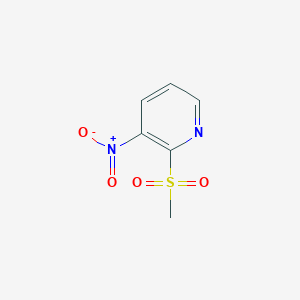

![molecular formula C9H6N2S B1602028 2-Methylbenzo[d]thiazol-5-carbonitril CAS No. 90418-93-2](/img/structure/B1602028.png)

2-Methylbenzo[d]thiazol-5-carbonitril

Übersicht

Beschreibung

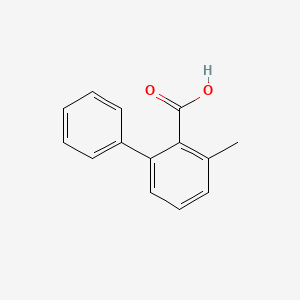

2-Methylbenzo[d]thiazole-5-carbonitrile is a chemical compound with the CAS Number: 90418-93-2 . It has a molecular weight of 175.23 and its molecular formula is C9H6N2S . The compound appears as light yellow to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for 2-Methylbenzo[d]thiazole-5-carbonitrile is 1S/C9H7N2S/c1-6-11-8-4-7 (5-10)2-3-9 (8)12-6/h2-4,12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2-Methylbenzo[d]thiazole-5-carbonitrile is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Methylbenzo[d]thiazol-5-carbonitril: dient als vielseitiger Baustein in der organischen Synthese. Seine Struktur ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch eine Vielzahl komplexer Moleküle erzeugt werden kann. Diese Verbindung ist besonders nützlich beim Aufbau heterocyclischer Verbindungen, die in vielen Arzneimitteln und Agrochemikalien weit verbreitet sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird This compound auf seine potenziellen medizinischen Eigenschaften untersucht. Thiazol-Derivate sind dafür bekannt, eine Vielzahl biologischer Aktivitäten aufzuweisen, darunter Antitumor-Eigenschaften. Die Fähigkeit der Verbindung, mit biologischen Systemen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung und die Synthese neuer Therapeutika .

Materialwissenschaften

Diese Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie zur Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften eingesetzt werden kann. Der Thiazol-Rest kann zur thermischen Stabilität und den elektronischen Eigenschaften von Materialien beitragen, was für die Herstellung fortschrittlicher Polymere und Nanomaterialien unerlässlich ist .

Katalyse

This compound: kann als Ligand in der Katalyse fungieren und Komplexe mit Metallen bilden, die verschiedene chemische Reaktionen katalysieren. Diese Katalysatoren können sowohl in industriellen Prozessen als auch in Laborsynthesen eingesetzt werden, um die Effizienz und Selektivität zu erhöhen .

Analytische Chemie

In der analytischen Chemie können Derivate dieser Verbindung als fluoreszierende oder chromogene Sonden verwendet werden. Das Thiazol-Ringsystem kann Teil von Sensoren sein, die bestimmte Ionen oder Moleküle erkennen, was die Umweltüberwachung und diagnostische Assays unterstützt .

Entwicklung von Agrochemikalien

Der Thiazol-Ring ist aufgrund seiner Bioaktivität ein häufiges Motiv in Agrochemikalien. This compound könnte bei der Synthese von Pestiziden oder Herbiziden eingesetzt werden und zur Entwicklung neuer Formulierungen mit verbesserter Wirksamkeit und reduzierten Umweltauswirkungen beitragen .

Antiproliferative Mittel

Forschungen haben gezeigt, dass Thiazol-Derivate antiproliferative Wirkungen gegen Krebszellen haben können. This compound kann als Vorläufer bei der Synthese von Verbindungen dienen, die das Wachstum von Tumorzellen hemmen, was einen Weg zu neuen Krebsmedikamenten bietet .

Chemieunterricht

Schließlich kann diese Verbindung im Chemieunterricht als Beispiel für die heterocyclische Chemie verwendet werden. Sie bietet eine praktische Fallstudie für die Lehre von Konzepten wie nukleophilen Substitutionsreaktionen und der Synthese von Heterocyclen, die in der organischen Chemie grundlegend sind .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Methylbenzo[d]thiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. It has been shown to selectively inhibit the MAO-B isoform, which is involved in the metabolism of neurotransmitters such as dopamine . This inhibition is crucial for potential therapeutic applications in treating neurodegenerative disorders like Parkinson’s disease. The compound interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters .

Cellular Effects

The effects of 2-Methylbenzo[d]thiazole-5-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAO-B by 2-Methylbenzo[d]thiazole-5-carbonitrile leads to increased levels of dopamine in neuronal cells, which can enhance neurotransmission and improve motor function in models of Parkinson’s disease . Additionally, the compound has been observed to affect the expression of genes involved in oxidative stress response, potentially offering neuroprotective effects .

Molecular Mechanism

At the molecular level, 2-Methylbenzo[d]thiazole-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of MAO-B, inhibiting its enzymatic activity. This binding involves interactions with key amino acid residues within the enzyme’s active site, leading to a conformational change that stabilizes the enzyme-inhibitor complex . Furthermore, 2-Methylbenzo[d]thiazole-5-carbonitrile may also influence other molecular pathways by modulating the activity of transcription factors and signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylbenzo[d]thiazole-5-carbonitrile have been studied over various time periods. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods In vitro studies have shown that prolonged exposure to 2-Methylbenzo[d]thiazole-5-carbonitrile can lead to sustained inhibition of MAO-B activity, with potential implications for chronic treatment scenarios .

Dosage Effects in Animal Models

The effects of 2-Methylbenzo[d]thiazole-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B activity without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of optimizing dosage regimens to balance therapeutic efficacy and safety.

Metabolic Pathways

2-Methylbenzo[d]thiazole-5-carbonitrile is involved in several metabolic pathways, primarily through its interaction with MAO-B. The inhibition of MAO-B by the compound affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as dopamine and its degradation products . Additionally, the compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Methylbenzo[d]thiazole-5-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound is likely to be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of 2-Methylbenzo[d]thiazole-5-carbonitrile within tissues are critical for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Methylbenzo[d]thiazole-5-carbonitrile is essential for its activity and function. The compound is likely to be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with MAO-B, which is located on the outer mitochondrial membrane, suggests that 2-Methylbenzo[d]thiazole-5-carbonitrile may accumulate in mitochondria . This localization is crucial for its inhibitory effects on the enzyme and its overall biochemical activity.

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGBAGZYSFICDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568035 | |

| Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90418-93-2 | |

| Record name | 2-Methyl-1,3-benzothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylbenzo[d]thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

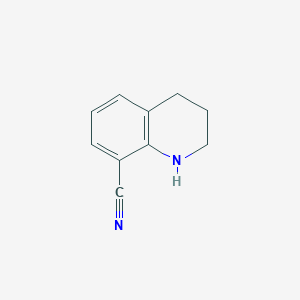

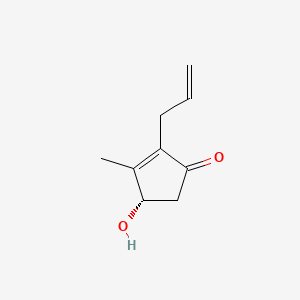

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)